N~5~-(Diaminomethylidene)ornithylglutamic acid

Description

Preferential Interaction Theory and Protein Solubility Enhancement

H-Arg-Glu-OH enhances protein solubility through a mechanism rooted in preferential interaction theory. The simultaneous presence of arginine’s guanidinium group and glutamate’s carboxylate creates a dynamic equilibrium that disrupts protein-protein interactions. At 50 mM concentrations, this dipeptide increases the maximum achievable concentration of soluble proteins by up to 8.7-fold, as demonstrated in studies on monoclonal antibodies (mAbs) and other aggregation-prone proteins. The synergistic effect arises from:

- Crowding effects : Arg-Glu increases surface hydration, reducing hydrophobic interactions.

- Charge shielding : The dipeptide’s zwitterionic nature mitigates electrostatic attractions between proteins.

- Osmolyte-like behavior : Unlike individual amino acids, the Arg-Glu pair stabilizes proteins without perturbing native conformations.

For example, in thermal aggregation assays, 200 mM Arg-Glu increased the aggregation temperature (Tagg) of mAbs by 5–9°C at pH 7, restoring colloidal stability lost near their isoelectric points.

Hydrogen Bonding and Salt Bridge Formation in Peptide-Protein Complexes

Salt bridges between Arg’s ammonium and Glu’s carboxylate groups are pivotal for stabilizing peptide conformations. Gas-phase infrared spectroscopy and molecular dynamics (MD) simulations reveal three primary interaction modes:

| Interaction Type | Characteristics | Stability (Lifetime) |

|---|---|---|

| Bidentate (side-on) | Two (+)N–H···O(−) bonds; planar geometry | 2–5 ns |

| Bidentate (end-on) | Linear hydrogen bonds; solvent-exposed | 1–3 ns |

| Monodentate | Single hydrogen bond; stabilized by dispersion | 0.5–1 ns |

These configurations are sensitive to force fields: OPLS-AA predicts side-on interactions as most stable, while AMBER ff99SB-ILDN favors monodentate backside structures. In proteins, such salt bridges reduce conformational flexibility, as shown in studies of Z-Glu-Ala-Arg-NHMe peptides, where SC–SC interactions dominated even with spacer residues.

Molecular Dynamics Simulations of Tripeptide Conformations

MD simulations of H-Arg-Glu-OH reveal a dynamic energy landscape influenced by dihedral angles (ϕ, Ψ). Key findings include:

- Ramachandran plots : The dipeptide adopts stable conformations at ϕ = −60° (α-helix) and Ψ = 150° (polyproline II).

- Transition states : Voronoi analysis identifies metastable states separated by energy barriers of 2–4 kcal/mol.

- Force field dependencies : OPLS-AA overstabilizes salt bridges compared to CHARMM36, which better captures solvent-separated ion pairs.

For instance, simulations of the Ala-Arg dipeptide showed that clustering algorithms (e.g., MeanShift) identified five dominant conformational states, with transitions occurring on the nanosecond timescale.

Synergistic Effects in Arg-Glu Mixtures on Protein Crowding

The equimolar Arg-Glu mixture outperforms individual amino acids in suppressing aggregation. Key mechanisms include:

- Hydrogen-bond networks : Arg and Glu form intermolecular H-bonds, increasing their effective surface concentration.

- Ion-specific effects : The guanidinium group (chaotrope) and carboxylate (kosmotrope) balance protein-water interactions.

- pH buffering : The pair maintains neutral pH, minimizing charge asymmetry near protein pI.

In antibody formulations, 50–200 mM Arg-Glu increased Tagg by 5–9°C at pH 6–7, enabling storage at higher temperatures without precipitation.

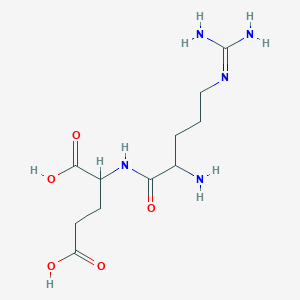

Structure

2D Structure

Properties

CAS No. |

15706-89-5 |

|---|---|

Molecular Formula |

C11H21N5O5 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15) |

InChI Key |

HFKJBCPRWWGPEY-UHFFFAOYSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])[NH3+])C[NH+]=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)[O-])C(=O)[O-])[NH3+])C[NH+]=C(N)N |

Other CAS No. |

15706-89-5 |

physical_description |

Solid |

Synonyms |

Arg-Glu arginine glutamate arginylglutamate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-arg-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of activators like hydroxybenzotriazole (HOBt) or oxyma.

Deprotection: After each coupling step, the protecting groups are removed to expose the reactive sites for the next amino acid addition.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-arg-glu-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-arg-glu-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in H-arg-glu-OH can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds to free thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives or conjugates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) as reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptide conjugates with various functional groups .

Scientific Research Applications

Biochemical Research

Peptide Synthesis:

H-Arg-Glu-OH serves as a fundamental building block in peptide synthesis. It is crucial for developing new therapeutic peptides that can target specific biological pathways. The synthesis of peptides incorporating H-Arg-Glu-OH has been instrumental in drug development, particularly for conditions requiring targeted therapy.

Cell Signaling Studies:

Research has shown that H-Arg-Glu-OH is involved in various cell signaling pathways. The presence of arginine and glutamic acid residues enables interactions with receptors that modulate cellular responses, making it valuable for studying mechanisms underlying diseases such as cancer and neurodegenerative disorders .

Medical Applications

Wound Healing:

Recent studies have demonstrated the effectiveness of injectable hydrogels containing H-Arg-Glu-OH for wound healing applications. A study utilized a chitosan-poloxamer hydrogel to deliver Arg and Glu, showing enhanced fibroblast survival and collagen synthesis, which are critical for tissue regeneration . This dual delivery system indicates the peptide's potential in promoting healing in chronic wounds.

Antimicrobial Properties:

H-Arg-Glu-OH has also been explored for its antimicrobial properties. Research indicates that peptides containing arginine can enhance the antimicrobial activity against various pathogens, making them suitable candidates for developing new antimicrobial agents.

Biotechnology Applications

Recombinant Protein Production:

In biotechnology, H-Arg-Glu-OH is utilized in the production of recombinant proteins. Its incorporation into expression systems can enhance protein yield and stability, facilitating the development of vaccines and therapeutic proteins . This application is particularly relevant in producing biopharmaceuticals that require high purity and efficacy.

Cosmetic Industry:

The cosmetic industry has recognized the benefits of H-Arg-Glu-OH in formulations aimed at skin repair and anti-aging. Its ability to promote collagen synthesis makes it an attractive ingredient in skincare products, appealing to consumers seeking effective anti-aging solutions .

Case Studies

Mechanism of Action

The mechanism of action of H-arg-glu-OH involves its interaction with specific molecular targets and pathways:

Protein Stabilization: H-arg-glu-OH can stabilize proteins by reducing aggregation and enhancing solubility. .

Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Substituting amino acids alters physicochemical properties. For example, replacing Arg with Leu (in H-Leu-Glu-OH) shifts the peptide from basic to hydrophobic-acidic characteristics . Chain length impacts function: Tripeptides like H-Glu-Glu-Glu-OH exhibit stronger metal-binding capacity than dipeptides due to multiple carboxyl groups .

Synthesis Methods :

- Solid-phase peptide synthesis (SPPS) is commonly used for analogous compounds (e.g., H-Glu-Glu-Glu-OH), with purification via HPLC .

- Patented methods for multi-arginine peptides (e.g., H-Arg-Arg-Arg-Arg-OH) emphasize scalability for pharmaceutical applications .

Applications :

- Drug Development : Multi-arginine peptides are patented for enhancing cellular uptake of therapeutics .

- Biochemical Research : Dipeptides like H-Met-Glu-OH serve as substrates for studying protease activity .

Research Findings and Challenges

- Toxicity Data : Acute toxicity information for H-Arg-Glu-OH and similar peptides is often unavailable, necessitating further studies .

- Analytical Challenges : Identifying peptide constituents requires advanced techniques like mass spectrometry and NMR, as highlighted in substance identification guidelines .

- Patent Landscape : Peptides with repetitive residues (e.g., Arg or Glu) dominate patents for biomedical applications, suggesting H-Arg-Glu-OH could fill niche roles in targeted therapy .

Biological Activity

H-Arg-Glu-OH, also known as arginyl-glutamic acid, is a dipeptide formed from the amino acids L-arginine and L-glutamic acid. This compound has garnered attention due to its significant biological activities and potential applications in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the biological activity of H-Arg-Glu-OH, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

H-Arg-Glu-OH has the molecular formula and a molecular weight of approximately 277.31 g/mol. The structure consists of an amino group from L-arginine linked to the carboxyl group of L-glutamic acid, forming a peptide bond. This unique structure allows H-Arg-Glu-OH to participate in various biochemical processes.

1. Cell Signaling

H-Arg-Glu-OH plays a crucial role in cellular signaling pathways. It is involved in the modulation of nitric oxide (NO) synthesis, which is essential for various physiological functions such as vasodilation and neurotransmission. The dipeptide acts as a substrate for nitric oxide synthase (NOS), influencing endothelial function and vascular health.

2. Neuroprotective Effects

Research indicates that H-Arg-Glu-OH may exert neuroprotective effects. Studies have shown that it can enhance neuronal survival under stress conditions by modulating apoptosis pathways. This property makes it a candidate for further exploration in neurodegenerative disease therapies .

3. Antioxidant Activity

The antioxidant potential of H-Arg-Glu-OH has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it exhibits significant radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells .

Synthesis Methods

Several methods exist for synthesizing H-Arg-Glu-OH, including:

- Solid-phase peptide synthesis (SPPS) : A widely used technique that allows for the efficient assembly of peptides.

- Solution-phase synthesis : Involves the coupling of protected amino acids in solution, followed by deprotection steps.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| H-Lysine-Glu | Composed of L-lysine and L-glutamic acid | Higher basicity due to lysine's side chain |

| H-Aspartyl-Arginine | Composed of L-aspartic acid and L-arginine | Involvement in different signaling pathways |

| H-Citrulline-Glu | Composed of L-citrulline and L-glutamic acid | Potential role in urea cycle and nitric oxide synthesis |

| H-Glycine-Serine | Composed of glycine and serine | Simpler structure with different biological roles |

Each compound exhibits unique properties that differentiate them from H-Arg-Glu-OH while showcasing similar functionalities related to protein interactions and biological activities.

Neuroprotection in Ischemic Models

A study investigating the neuroprotective effects of H-Arg-Glu-OH in ischemic models demonstrated that treatment with this dipeptide reduced neuronal death and improved functional outcomes post-injury. The underlying mechanism was attributed to enhanced NO production and modulation of apoptotic pathways .

Antioxidant Efficacy

In another study, the antioxidant efficacy of H-Arg-Glu-OH was compared with other peptides. It was found to have superior radical scavenging activity compared to simpler peptides like glycine-serine, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Q & A

Q. What documentation is essential for replicating H-arg-glu-OH studies?

- Checklist :

- Synthetic protocols (molar ratios, coupling times).

- Raw spectral data (upload to repositories like Zenodo).

- Statistical code (R/Python scripts for dose-response modeling).

- Reference to Beilstein Journal guidelines for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.